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Compound of Interest

Compound Name: 2-Hydroxyacetohydrazide

Cat. No.: B021945

2-Hydroxyacetohydrazide, a seemingly simple bifunctional molecule, represents a
cornerstone synthon in modern medicinal and coordination chemistry. Its value lies not in its
direct biological activity, but in the versatile reactivity offered by its terminal hydrazide and
primary alcohol functionalities. These groups provide strategic handles for constructing more
complex molecular architectures, particularly hydrazones and various heterocyclic systems,
which exhibit a broad spectrum of pharmacological effects, including antimicrobial and anti-
inflammatory properties.[1][2][3] A thorough understanding of its fundamental physicochemical
properties is therefore not merely an academic exercise; it is a prerequisite for any researcher
aiming to leverage this molecule's potential in drug design, synthesis, and formulation. This
guide synthesizes critical data with field-proven insights into the methodologies used to
ascertain these properties, providing a robust framework for its application.

Molecular Identity and Structural Attributes

The starting point for any chemical investigation is a precise definition of the molecule's
structure and fundamental properties. 2-Hydroxyacetohydrazide is a simple, yet potent,
building block whose identity is established by its molecular formula, weight, and unique
structural identifiers.

Its structure, systematically named 2-hydroxyacetohydrazide, consists of a two-carbon
backbone.[4] One carbon is part of a hydroxymethyl group (-CH20H), and the other is a
carbonyl carbon belonging to a hydrazide moiety (-C(=O)NHNHz). This arrangement imparts
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both hydrogen bond donor and acceptor capabilities, which are critical to its solubility and
interaction with biological targets.[5]

Table 1: Core Molecular and Structural Identifiers

Property Value Source
Molecular Formula C2HeN202 [41[5116][7]
Molecular Weight 90.08 g/mol [41[5]1[8]
CAS Number 3530-14-1 [4][71[8]
IUPAC Name 2-hydroxyacetohydrazide [4]
Canonical SMILES C(C(=0)NN)O [4161[7]

| InChiKey | LIUCWHQVLKSECA-UHFFFAOYSA-N |[4][6][7][8] |

Physical and Thermodynamic Properties

The physical state, melting point, and boiling point are fundamental parameters that inform
handling, purification, and reaction setup. They also serve as preliminary indicators of purity.

2.1 Physical State and Appearance At ambient conditions, 2-Hydroxyacetohydrazide exists
as a white to off-white crystalline solid.[5][7] This solid nature is expected given its ability to
form strong intermolecular hydrogen bonds via its hydroxyl and hydrazide groups, creating a
stable crystal lattice.

2.2 Melting and Boiling Points The melting point is a sharp, reliable indicator of purity. For 2-
Hydroxyacetohydrazide, a consistent range of 90-93 °C is reported.[7][8] A broader range or
a depression in this value would suggest the presence of impurities. The boiling point is
reported as a predicted value of 395 °C at 760 mmHg, which indicates high thermal stability but
also suggests that purification by distillation would require vacuum conditions to prevent
decomposition.[7][8]

Table 2: Key Physical Properties
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Property Value Remarks
Physical Form White to Off-White Solid [7]

Melting Point 90-93 °C Experimental Value
Boiling Point 395.0+25.0°C Predicted Value

| Density | 1.311 + 0.06 g/cm? | Predicted Value |

Solubility, Partitioning, and Acidity

These properties are paramount in drug development, as they govern a molecule's absorption,
distribution, metabolism, and excretion (ADME) profile. They are also critical for designing
synthetic routes and purification protocols.

3.1 Aqueous and Organic Solubility Qualitative data indicates that 2-Hydroxyacetohydrazide
is soluble in polar organic solvents such as Methanol, Acetone, Chloroform, Dichloromethane,
and Ethyl Acetate.[7] Its bifunctional nature, possessing both polar hydroxyl and hydrazide
groups, facilitates these interactions. While quantitative aqueous solubility data is not readily
available, the presence of multiple hydrogen bond donors and acceptors suggests at least
moderate solubility in water.

3.2 Lipophilicity (LogP) The partition coefficient (LogP) is a measure of a compound's
differential solubility between an immiscible lipid (octanol) and aqueous phase. It is a key
predictor of cell membrane permeability. For 2-Hydroxyacetohydrazide, a computed XLogP3-
AA value of -1.9 is reported.[4][5] This strongly negative value indicates that the compound is
highly hydrophilic, preferring the aqueous phase over the lipid phase. This is consistent with its
structure and has significant implications for its use in biological systems, suggesting it would
likely have poor passive diffusion across cell membranes unless actively transported.

3.3 Acidity (pKa) The pKa value indicates the strength of an acid. The predicted pKa for 2-
Hydroxyacetohydrazide is 12.46 + 0.18.[5][7] This value likely corresponds to the dissociation
of the N-H proton on the hydrazide moiety, indicating it is a very weak acid. This property is
crucial for understanding its ionization state in physiological pH (around 7.4), where it will exist
overwhelmingly in its neutral form.
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Analytical and Spectroscopic Profile

A molecule's spectroscopic fingerprint is its ultimate identifier. Understanding the expected
signals in NMR, IR, and Mass Spectrometry is essential for reaction monitoring and structural
confirmation.

4.1 Mass Spectrometry (MS) Electrospray ionization mass spectrometry (ESI-MS) is a soft
ionization technique ideal for this molecule. The expected protonated molecule ion [M+H]*
would have a mass-to-charge ratio (m/z) of 91.05.[6] Indeed, analysis of a synthesized sample
confirmed this, showing an m/z of 91.1 [M+1]*.[7] Other common adducts to look for in ESI-MS
include the sodium adduct [M+Na]* (m/z 113.03) and the potassium adduct [M+K]* (m/z
129.00).[6]

4.2 Infrared (IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups
present in a molecule. For 2-Hydroxyacetohydrazide, the spectrum would be dominated by
the following characteristic stretching vibrations:

e O-H Stretch: A broad band around 3300-3400 cm~! from the alcohol group.
e N-H Stretch: Two sharp-to-medium bands around 3200-3350 cm~* from the -NH:z group.
e C-H Stretch: Bands just below 3000 cm~? from the methylene (-CHz-) group.

e C=0 Stretch (Amide I): A strong, sharp band around 1650-1680 cm~1 is characteristic of the
amide carbonyl.

e N-H Bend (Amide I1): A band around 1600-1640 cm~1.

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information
about the carbon-hydrogen framework.

e 1H NMR: In a suitable deuterated solvent (like DMSO-ds), one would expect to see distinct
signals for the different types of protons: a triplet for the OH proton, a singlet for the two CH:z
protons, a broad singlet for the two NH:z protons, and another singlet for the single NH
proton. The integration of these peaks would correspond to a 1:2:2:1 ratio.
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e 13C NMR: Two signals would be expected in the proton-decoupled spectrum: one for the
methylene carbon (-CH20H) around 60-70 ppm and one for the carbonyl carbon (-C=0)
further downfield, typically around 170-175 ppm.

Synthesis and Stability

5.1 Synthetic Pathway A common and efficient method for synthesizing 2-
Hydroxyacetohydrazide is through the hydrazinolysis of an appropriate ester.[7] Specifically,
ethyl 2-hydroxyacetate is reacted with hydrazine hydrate in an alcohol solvent, such as ethanol.
The mixture is heated to drive the reaction to completion.[7]
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Caption: General workflow for the synthesis of 2-Hydroxyacetohydrazide.

5.2 Chemical Stability and Storage The recommended storage conditions for 2-
Hydroxyacetohydrazide are under an inert atmosphere in a freezer at -20°C.[7] This implies
potential sensitivity to oxidation from atmospheric oxygen and/or degradation at room
temperature over long periods. The hydrazide functional group can be susceptible to
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hydrolysis, especially under strong acidic or basic conditions. For laboratory use, it is best
practice to store the compound in a tightly sealed container, possibly flushed with nitrogen or
argon, and kept refrigerated or frozen.

Experimental Protocols

The following protocols are designed as self-validating systems for the characterization of 2-
Hydroxyacetohydrazide and similar compounds.

6.1 Protocol: Melting Point Determination via Capillary Method

¢ Principle: This method relies on the precise temperature at which a crystalline solid
transitions to a liquid. For a pure compound, this transition occurs over a narrow range
(typically < 2 °C).

» Methodology:

o Sample Preparation: Ensure the 2-Hydroxyacetohydrazide sample is dry and finely
powdered.

o Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a
small amount in. Invert the tube and tap the sealed end gently on a hard surface to pack
the sample to a height of 2-3 mm.

o Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting
point apparatus.

o Determination: Heat the block rapidly to about 15-20 °C below the expected melting point
(90 °C). Then, reduce the heating rate to 1-2 °C per minute.

o Observation: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (Tz2). The melting point
range is T1-Ta.

o Causality & Validation: The slow heating rate near the melting point is critical for thermal
equilibrium between the sample, thermometer, and heating block. The sharpness of the
range validates the purity of the sample.
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Caption: Workflow for determining melting point by the capillary method.
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6.2 Protocol: Acquiring ESI-MS Data

e Principle: Electrospray ionization creates gas-phase ions from a liquid sample, which are
then separated by their mass-to-charge ratio by a mass analyzer.

» Methodology:

o Sample Preparation: Prepare a dilute solution of 2-Hydroxyacetohydrazide (~0.1 mg/mL)
in a suitable solvent, typically Methanol or Acetonitrile/Water (50:50 v/v). A small amount of
formic acid (0.1%) is often added to promote protonation for positive ion mode.

o Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's
instructions. Set the instrument to scan in positive ion mode over a mass range that
includes the expected ions (e.g., m/z 50-200).

o Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10
pL/min) using a syringe pump.

o Data Acquisition: Acquire the mass spectrum. The base peak should correspond to the
protonated molecule [M+H]* at m/z ~91.05.

o Causality & Validation: Using a dilute solution prevents source contamination and ion
suppression. The addition of acid provides a source of protons, ensuring efficient formation
of the [M+H]* ion, which is the primary species for mass validation. The presence of the
correct molecular ion with its expected isotopic pattern validates the molecular weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Hydroxyacetohydrazide]. BenchChem, [2026]. [Online PDF]. Available at:
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hydroxyacetohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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